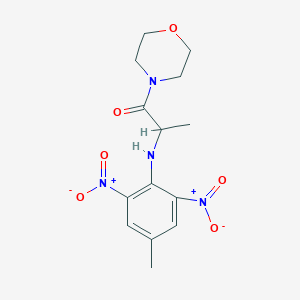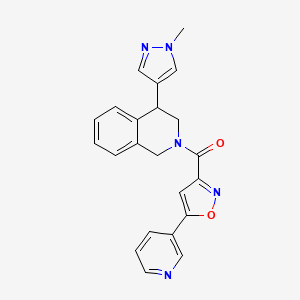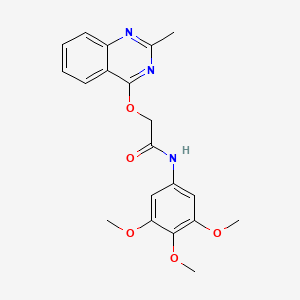
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies showed similar binding modes to erlotinib for some compounds, indicating potential inhibition of EGFR-TK and B-RAF kinase, relevant for cancer treatment strategies (Al-Suwaidan et al., 2016).
Vibrational Spectroscopy and Molecular Docking
In another research, the structural and vibrational aspects of a similar compound were investigated using DFT calculations, FT-IR, and FT-Raman spectroscopy. The study also involved molecular electrostatic potential analysis and molecular docking, suggesting inhibitory activity against the BRCA2 complex. This highlights the compound's potential in designing inhibitors for specific cancer types (El-Azab et al., 2016).
Antiviral and Antiapoptotic Effects
2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a structurally related novel anilidoquinoline derivative, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. It exhibited significant antiviral and antiapoptotic effects in vitro and in vivo, showing decreases in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antimicrobial and Anticancer Activities
A series of derivatives, including 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity, underscoring the chemical framework's potential in developing new therapeutic agents (Mehta et al., 2019).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and investigated for their analgesic and anti-inflammatory activities. Some compounds exhibited potent activities, with lower ulcerogenic potential compared to aspirin, indicating their promise as safer analgesic and anti-inflammatory agents (Alagarsamy et al., 2015).
Propiedades
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-21-15-8-6-5-7-14(15)20(22-12)28-11-18(24)23-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10H,11H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUIPDAULBHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
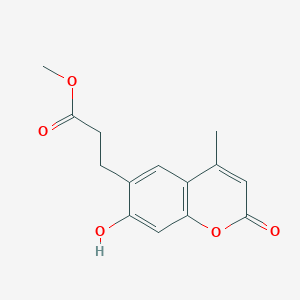
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
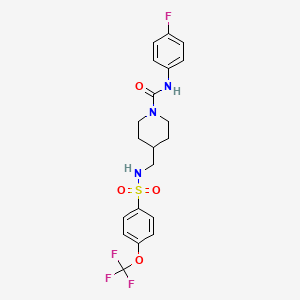
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)
